3,4-Dimethoxybenzoyl chloride

Description

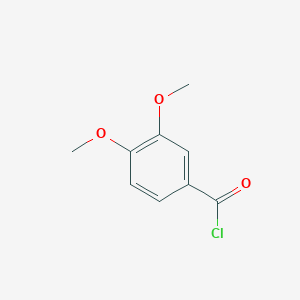

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOBGCWEHLRBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188840 | |

| Record name | Veratroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-37-3 | |

| Record name | 3,4-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Veratroyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WDP6K3S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound, also known as veratroyl chloride, is a solid organic compound.[1] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | Off-white to gray crystals, flakes, or chunks | [1][4] |

| Melting Point | 68 - 73 °C | [1][4] |

| Boiling Point | 95-98°C at 1 mmHg | [4] |

| Solubility | Soluble in toluene | [4] |

| Form | Solid | [3] |

Note: This compound reacts violently with water.[1][5]

Experimental Protocols

The following outlines the general methodologies for determining the key physical properties of this compound.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

2. Synthesis of this compound:

Two common methods for the synthesis of this compound from 3,4-dimethoxybenzoic acid (veratric acid) are described below. These protocols provide a basis for laboratory-scale preparation.

-

Method 1: Using Thionyl Chloride in Benzene (B151609) [6][7]

-

Method 2: Using Thionyl Chloride in Tetrahydrofuran with a Catalyst [8][9]

-

Dissolve 3,4-dimethoxybenzoic acid in tetrahydrofuran.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Stir the solution at room temperature.

-

Add thionyl chloride dropwise.

-

Continue stirring at room temperature for approximately 8 hours.[8][9]

-

After the reaction is complete, the product is obtained after work-up and purification.[8][9]

-

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. The methoxy (B1213986) groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Caption: Logical diagram illustrating the key structural components and primary reactivity pathway of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 3535-37-3 [sigmaaldrich.com]

- 4. This compound CAS#: 3535-37-3 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

3,4-Dimethoxybenzoyl chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] Its chemical structure, featuring a reactive acyl chloride group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, makes it a versatile reagent for introducing the 3,4-dimethoxybenzoyl (veratroyl) moiety into various molecular scaffolds.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and development.

Chemical Structure and Identification

This compound is a monosubstituted benzoyl chloride with two methoxy groups at the C3 and C4 positions.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Veratroyl chloride, 3,4-dimethoxybenzene-1-carbonyl chloride |

| CAS Number | 3535-37-3[2][3][4][5] |

| EC Number | 222-568-0[3] |

| Molecular Formula | C₉H₉ClO₃[2][4][6] |

| Molecular Weight | 200.62 g/mol [2][3][4][5] |

| InChI | InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3[2][3] |

| InChIKey | VIOBGCWEHLRBEP-UHFFFAOYSA-N[2] |

| SMILES | COc1ccc(C(=O)Cl)cc1OC[7] |

| Beilstein No. | 783596[3] |

Physicochemical and Spectroscopic Properties

The compound is a solid at room temperature and is sensitive to moisture.[1] Quantitative properties are summarized below.

Physical Properties

| Property | Value | Source |

| Appearance | Light grey / Off-white to gray solid (crystals, flakes, or chunks) | [1][8][9] |

| Melting Point | 68 - 73 °C | [3][6][8][10] |

| Boiling Point | 95-98 °C at 1 mmHg | [9] |

| Solubility | Soluble in Toluene, Benzene, Tetrahydrofuran (THF) | [9][11][12][13] |

| Storage Temp. | Inert atmosphere, Room Temperature | [9][14] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Availability / Source |

| ¹H NMR | Available from SpectraBase, ChemicalBook.[2][15] Solvent: CDCl₃.[15] |

| ¹³C NMR | Available from SpectraBase, ChemicalBook.[7][8] Solvent: CDCl₃.[8] |

| Infrared (IR) | Available from ChemicalBook.[12] |

| Mass Spec (EI) | Spectrum available from NIST WebBook.[6] |

Chemical Reactivity and Applications

As an acyl chloride, this compound is a highly reactive compound used in various organic transformations. It is an excellent acylating agent.

-

Acylation Reactions : It readily reacts with nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides in a process known as nucleophilic acyl substitution.[1]

-

Friedel-Crafts Acylation : It is used to acylate aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. The two methoxy groups activate the ring, but their steric and electronic influence directs the substitution.[1]

These reactions make it a valuable building block in the synthesis of complex molecules, including:

-

Pharmaceuticals : It is a precursor for compounds with potent and selective antitumor properties, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.

-

Drug Development : It has been used in the synthesis of chiral auxiliaries and various benzamide (B126) derivatives.[16]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide protocols for the synthesis of this compound and its subsequent use in acylation reactions.

Synthesis of this compound

The most common method for synthesizing this compound is the reaction of 3,4-dimethoxybenzoic acid (veratric acid) with a chlorinating agent, such as thionyl chloride (SOCl₂).

Protocol 1: Synthesis using Thionyl Chloride in Benzene with Pyridine (B92270) Catalyst

-

Materials :

-

3,4-Dimethoxybenzoic acid (Veratric acid): 10.0 g (54.9 mmol)

-

Anhydrous Benzene: 50 ml

-

Thionyl chloride: 13 g (109 mmol)

-

Pyridine: 2-3 drops

-

-

Procedure :

-

In a 100 ml two-necked round-bottom flask, dissolve 10.0 g of veratric acid in 50 ml of benzene.

-

Add 2 to 3 drops of pyridine to the solution.

-

While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.

-

Heat the mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under a reflux condenser with continuous stirring.

-

After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.

-

The resulting product is 11.0 g of veratroyl chloride as a colorless powder (100% yield).[12][17]

-

Protocol 2: Synthesis using Thionyl Chloride in Tetrahydrofuran (THF) with DMF Catalyst

-

Materials :

-

3,4-Dimethoxybenzoic acid: 1821 mg

-

Tetrahydrofuran (THF): 40 ml

-

N,N-Dimethylformamide (DMF): 0.5 ml

-

Thionyl chloride: 3 g

-

-

Procedure :

-

Add 1821 mg of 3,4-dimethoxybenzoic acid to a reactor, followed by 40 ml of THF.

-

With stirring at room temperature, add 0.5 ml of N,N-Dimethylformamide.

-

Continue stirring at room temperature for 0.5 hours.

-

Add 3 g of thionyl chloride dropwise.

-

Continue to stir the reaction at room temperature for 8 hours.[13]

-

Upon completion, the product is obtained after post-treatment and purification, with a reported yield of 82.8%.[13]

-

Caption: Workflow for the synthesis of this compound.

General Protocol for Friedel-Crafts Acylation

This protocol describes the general procedure for acylating an aromatic compound using this compound. Anhydrous conditions are critical.

-

Materials :

-

Aromatic Substrate (e.g., Anisole, Benzene)

-

This compound (1.0 equiv.)

-

Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃) (1.1 - 2.5 equiv.)

-

Anhydrous, inert solvent (e.g., Dichloromethane (DCM), Nitrobenzene)

-

-

Procedure :

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon, Nitrogen), add the aromatic substrate and the anhydrous solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the Lewis acid portion-wise, ensuring the internal temperature remains low. A slurry will form.

-

Prepare a solution of this compound in the anhydrous solvent.

-

Add the this compound solution dropwise to the cooled slurry over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating depending on the substrate's reactivity. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude aryl ketone product, which can be further purified by column chromatography or recrystallization.

-

Caption: Generalized reaction pathway for Friedel-Crafts acylation.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[10]

-

Hazards :

-

Precautions :

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat.[10][18]

-

Keep away from moisture and water. Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[1][9]

-

-

First Aid :

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound(3535-37-3) 1H NMR spectrum [chemicalbook.com]

- 3. 3535-37-3|this compound|BLD Pharm [bldpharm.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound(3535-37-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 3,4-二甲氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(3535-37-3) IR2 [m.chemicalbook.com]

- 13. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 14. google.com [google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | 3535-37-3 [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

Veratroyl Chloride: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of Veratroyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, key reactions, and applications in the synthesis of biologically active compounds, alongside essential safety and handling information.

Core Chemical Data

Veratroyl chloride, also known as 3,4-dimethoxybenzoyl chloride, is a versatile reagent in organic synthesis.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 3535-37-3 | [2] |

| Molecular Weight | 200.62 g/mol | [1] |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Synonyms | This compound, Veratric acid chloride | [2][3] |

| Appearance | White to gray crystals, flakes, or chunks | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 298.2 °C at 760 mmHg | [3] |

| Density | 1.224 g/cm³ | [3] |

Synthesis of Veratroyl Chloride

Veratroyl chloride is commonly synthesized from veratric acid. The following experimental protocol details a high-yield synthesis method.

Experimental Protocol: Synthesis from Veratric Acid

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Thionyl chloride

-

Benzene (B151609) (or a greener solvent alternative)

-

Pyridine (B92270) (catalyst)

Procedure:

-

In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.[4][5]

-

While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.[4][5]

-

Heat the mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under a reflux condenser with continuous agitation.[4][5]

-

After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.[4][5]

-

This procedure yields approximately 11.0 g of veratroyl chloride as a colorless powder, achieving a near-quantitative yield.[4][5]

An alternative procedure involves suspending 25 g of veratric acid in 400 ml of dry benzene, treating it with a large excess of thionyl chloride, and refluxing for 5 hours.[6] After removing the benzene and excess thionyl chloride in vacuo, 26.5 g of the product is obtained as a light brown solid.[6]

Caption: Synthesis workflow for Veratroyl Chloride from Veratric Acid.

Key Chemical Reactions

Veratroyl chloride is a potent acylating agent, making it a valuable building block in organic synthesis.[1] Its primary reactions are governed by nucleophilic acyl substitution.[1]

-

Esterification: It readily reacts with alcohols and phenols to form 3,4-dimethoxybenzoate esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[1]

-

Amide Formation: Veratroyl chloride reacts with primary and secondary amines to yield N-substituted 3,4-dimethoxybenzamides. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate.[1]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, veratroyl chloride can acylate aromatic compounds to produce ketones. The reaction proceeds through the formation of a highly electrophilic acylium ion.[1]

-

Hydrolysis: It is sensitive to moisture and hydrolyzes in the presence of water to form 3,4-dimethoxybenzoic acid (veratric acid).[1] This necessitates storage in dry, airtight containers.[1]

Caption: Key reactions of Veratroyl Chloride.

Applications in Drug Development and Synthesis

The 3,4-dimethoxybenzoyl moiety is a structural feature in various biologically active molecules.[1] Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications.[1]

Derivatives of veratroyl chloride have been investigated for several biological activities:

-

Antifungal Agents: N-(3,4-dimethoxybenzyl)-substituted compounds derived from veratroyl chloride have shown potential as antifungal agents.[1]

-

Antitumor Agents: It is a key building block in the synthesis of certain antitumor compounds.[1]

-

Antiprotozoal Agents: N-benzoyl-2-hydroxybenzamides, synthesized using benzoyl chloride derivatives, have demonstrated activity against various protozoan parasites, including P. falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[7]

-

Antimicrobial Agents: Novel derivatives of valine incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, synthesized via an acyl chloride intermediate, have shown antimicrobial activity against Gram-positive bacteria.[8] Similarly, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been evaluated for their antimicrobial and antibiofilm properties.[9]

Safety and Handling

Veratroyl chloride is a corrosive substance that requires careful handling to ensure laboratory safety.

Hazards:

Precautionary Measures:

-

Handle in a well-ventilated place.[11]

-

Wear suitable protective clothing, including gloves and eye/face protection.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[10]

-

If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[10]

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations.[11]

References

- 1. This compound|Veratroyl Chloride, 98% [benchchem.com]

- 2. Veratroyl chloride | C9H9ClO3 | CID 77070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pinpools.com [pinpools.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3535-37-3 Name: Veratroyl chloride [xixisys.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxybenzoyl chloride, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The primary synthetic route detailed herein involves the reaction of veratric acid with thionyl chloride. This document outlines the reaction conditions, experimental protocols, and relevant quantitative data to facilitate its application in a laboratory and developmental setting.

Reaction Overview

The conversion of veratric acid (3,4-dimethoxybenzoic acid) to its corresponding acid chloride, this compound, is a standard transformation in organic synthesis. The most common and effective method employs thionyl chloride (SOCl₂) as the chlorinating agent.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The reaction is often facilitated by a catalytic amount of a base such as pyridine (B92270) or N,N-dimethylformamide (DMF) and can be carried out in various inert solvents.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

| Parameter | Procedure 1[2][4] | Procedure 2[5] | Procedure 3[6] | Procedure 4[3] |

| Veratric Acid | 10.0 g (54.9 mmol) | 25 g | 1.0 g | 1.821 g |

| Thionyl Chloride | 13 g (109 mmol) | Large Excess | 2 mL | 3 g |

| Solvent | Benzene (B151609) (50 mL) | Benzene (400 mL) | Toluene (10 mL) | Tetrahydrofuran (40 mL) |

| Catalyst | Pyridine (2-3 drops) | None Mentioned | None Mentioned | N,N-Dimethylformamide (0.5 mL) |

Table 2: Reaction Conditions and Yields

| Parameter | Procedure 1[2][4] | Procedure 2[5] | Procedure 3[6] | Procedure 4[3] |

| Temperature | 70-80°C | Reflux | Reflux | Room Temperature |

| Reaction Time | 2 hours | 5 hours | 1 hour | 8 hours |

| Reported Yield | 100% (11.0 g) | Not explicitly stated, but 26.5 g of product was obtained. | Not explicitly stated for the isolated acid chloride. | 82.8 - 83.6% |

| Product Form | Colorless powder | Light brown solid | Used in situ | Not specified |

Table 3: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃[7] |

| Molecular Weight | 200.62 g/mol [2][7] |

| CAS Number | 3535-37-3[7] |

| Melting Point | 68-73°C[5][8] |

| Boiling Point | 95-98°C at 1 mmHg[8] |

| Appearance | Off-white to pale yellow solid[9] or colorless powder[2][4] |

| Spectroscopic Data | Available data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][10] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using Thionyl Chloride with Pyridine Catalyst in Benzene

This protocol is based on the procedure reported by Benchchem.[2][4]

Materials:

-

Veratric acid (10.0 g, 54.9 mmol)

-

Benzene (50 mL)

-

Pyridine (2-3 drops)

-

Thionyl chloride (13 g, 109 mmol)

Procedure:

-

In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 10.0 g of veratric acid in 50 mL of benzene.

-

Add 2 to 3 drops of pyridine to the solution.

-

While stirring at room temperature, add 13 g of thionyl chloride dropwise over 3 minutes.

-

Heat the reaction mixture to 70-80°C on a water bath and maintain this temperature under reflux with agitation for 2 hours.

-

After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product.

-

The resulting this compound is obtained as a colorless powder (11.0 g, 100% yield).[2][4]

Protocol 2: Synthesis using Excess Thionyl Chloride in Benzene

This procedure is adapted from PrepChem.com.[5]

Materials:

-

Veratric acid (25 g)

-

Dry benzene (400 mL)

-

Thionyl chloride (large excess)

Procedure:

-

Suspend 25 g of veratric acid in 400 mL of dry benzene in a suitable reaction flask fitted with a reflux condenser.

-

Add a large excess of thionyl chloride to the suspension.

-

Reflux the mixture for 5 hours.

-

Remove the benzene and excess thionyl chloride in vacuo.

-

Wash the oily residue five times with 150 mL portions of fresh dry benzene, followed by distillation of the benzene after each wash to remove residual thionyl chloride.

-

This procedure yields 26.5 g of this compound as a light brown solid with a melting point of 68-69°C.[5]

Protocol 3: Synthesis using Thionyl Chloride with DMF Catalyst in Tetrahydrofuran

This protocol is derived from a patent application.[3]

Materials:

-

3,4-dimethoxybenzoic acid (1.821 g)

-

Tetrahydrofuran (40 mL)

-

N,N-Dimethylformamide (0.5 mL)

-

Thionyl chloride (3 g)

Procedure:

-

To a reactor, add 1.821 g of 3,4-dimethoxybenzoic acid and 40 mL of tetrahydrofuran.

-

With stirring at room temperature, add 0.5 mL of N,N-Dimethylformamide.

-

Continue stirring at room temperature for 30 minutes.

-

Add 3 g of thionyl chloride dropwise.

-

Continue to stir the reaction mixture at room temperature for 8 hours.

-

After the reaction is complete, the product is obtained after post-treatment and purification, with a reported yield of 82.8%.[3]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from veratric acid.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the simplified reaction mechanism.

Caption: Simplified mechanism of carboxylic acid chlorination by thionyl chloride.

References

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 3535-37-3 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound(3535-37-3) 1H NMR [m.chemicalbook.com]

Veratroyl Chloride: A Core Component in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Veratroyl chloride, systematically known as 3,4-dimethoxybenzoyl chloride, is a highly versatile acylating agent extensively employed in organic synthesis. Its unique structural features, particularly the presence of two methoxy (B1213986) groups on the benzene (B151609) ring, impart distinct reactivity and make it a valuable building block for a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the key characteristics of veratroyl chloride, its synthesis, and its applications in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Characteristics and Physical Properties

Veratroyl chloride is a white to gray crystalline solid under standard conditions.[1] The electron-donating nature of the two methoxy groups at the 3 and 4 positions of the benzoyl chloride moiety significantly influences its reactivity, making the carbonyl carbon highly susceptible to nucleophilic attack.[1] It is a moisture-sensitive compound that reacts with water, highlighting the need for handling under inert and dry conditions.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to gray crystals, flakes, or chunks | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 298.2 °C at 760 mmHg | [1] |

| Density | 1.224 g/cm³ | [1] |

| CAS Number | 3535-37-3 | [1] |

Synthesis of Veratroyl Chloride

The most common and efficient method for the preparation of veratroyl chloride is the reaction of veratric acid (3,4-dimethoxybenzoic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂).[2] This reaction is typically carried out in an inert solvent like benzene or tetrahydrofuran (B95107) (THF) and can be catalyzed by a few drops of pyridine (B92270) or N,N-dimethylformamide (DMF).[2][3] The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2]

Experimental Protocol: Synthesis of Veratroyl Chloride from Veratric Acid

This protocol is adapted from established literature procedures.[2][4]

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or THF)

-

Pyridine (or DMF)

-

Rotary evaporator

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend veratric acid (e.g., 10.0 g, 54.9 mmol) in anhydrous benzene (50 mL).[2]

-

Add a catalytic amount of pyridine (2-3 drops).[2]

-

Slowly add thionyl chloride (e.g., 13.0 g, 8.0 mL, 109 mmol) to the stirred suspension at room temperature.[2]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude veratroyl chloride.[2] The product is often obtained in high purity and can be used directly in subsequent steps or further purified by recrystallization if necessary.

Caption: Workflow for the Synthesis of Veratroyl Chloride.

Reactivity and Key Reactions in Organic Synthesis

The primary utility of veratroyl chloride lies in its role as a potent acylating agent. The electron-donating methoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards a variety of nucleophiles. The core reaction mechanism is nucleophilic acyl substitution.[1]

Nucleophilic Acyl Substitution

In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the veratroyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond, resulting in the acylated product.[1]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Amide Formation (Amidation)

Veratroyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 3,4-dimethoxybenzamides.[5] These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide

This protocol details the acylation of an amine with veratroyl chloride.[5]

Materials:

-

5-phenyl-1H-pyrazol-3-amine

-

Veratroyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine

-

Ice bath

-

Standard glassware for reaction under an inert atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous DCM.[5]

-

Add triethylamine (1.0 equivalent) to the solution.[5]

-

Cool the reaction mixture to 0 °C using an ice bath.[5]

-

Slowly add a solution of veratroyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Ester Formation (Esterification)

Alcohols and phenols react with veratroyl chloride to form the corresponding 3,4-dimethoxybenzoate esters.[1] Similar to amidation, a base is often used to scavenge the HCl produced during the reaction.

Friedel-Crafts Acylation

Veratroyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dimethoxybenzoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.

Caption: Friedel-Crafts Acylation using Veratroyl Chloride.

Applications in Drug Development and Materials Science

The 3,4-dimethoxybenzoyl moiety is a key structural feature in numerous biologically active compounds. Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to readily form stable amide and ester linkages makes it an invaluable tool for medicinal chemists in the lead discovery and optimization phases of drug development. Furthermore, the functional group transformations enabled by veratroyl chloride are also leveraged in the synthesis of functional materials and agrochemicals.[1]

Safety and Handling

Veratroyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to liberate toxic hydrogen chloride gas.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

An In-depth Technical Guide to the Acylation Reactions of 3,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxybenzoyl chloride, also known as veratroyl chloride, is a valuable acylating agent in organic synthesis, pivotal for the introduction of the 3,4-dimethoxybenzoyl moiety into a wide array of molecular scaffolds. This functional group is a common feature in numerous biologically active compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core mechanisms of acylation reactions involving this compound, namely Friedel-Crafts acylation of arenes and the N-acylation of amines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a crucial resource for researchers in synthetic chemistry and drug development.

Core Acylation Mechanisms

This compound participates in two primary types of acylation reactions, each with a distinct mechanism driven by the nature of the nucleophile.

Friedel-Crafts Acylation: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Formation of the Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the active acylating agent.

-

Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the corresponding 3,4-dimethoxybenzophenone (B177204) derivative.

The 3,4-dimethoxy substitution pattern on the benzoyl chloride makes the acylium ion electron-rich, which can influence its reactivity. The methoxy (B1213986) groups are ortho, para-directing and activating, which can affect the regioselectivity of the acylation on substituted aromatic substrates.

N-Acylation of Amines: Nucleophilic Acyl Substitution

The reaction of this compound with primary or secondary amines to form amides is a classic example of nucleophilic acyl substitution. This reaction, often referred to as the Schotten-Baumann reaction when performed in the presence of a base, is highly efficient. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, which can be a second equivalent of the amine or an added base like triethylamine (B128534) or pyridine (B92270), removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base. The use of an external base is common to neutralize the HCl produced and drive the reaction to completion.

Quantitative Data on Acylation Reactions

The following tables summarize quantitative data for representative Friedel-Crafts acylation and N-acylation reactions involving this compound.

Table 1: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Chlorobenzene | Ferric Chloride (FeCl₃) | 1,1,2,2-Tetrachloroethane | Reflux, 8 hours | 4'-Chloro-3,4-dimethoxybenzophenone | 71.7 | [1] |

| Veratrole | H-Y and H-BEA Zeolites | Chlorobenzene | Not specified | 3,4,3',4'-Tetramethoxybenzophenone | Not specified | [2] |

Table 2: N-Acylation of Amines with this compound

| Amine Substrate | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Triethylamine | Cyrene™ | 0 °C to RT, 1 hour | N-phenyl-3,4-dimethoxybenzamide | 92 | [3] |

| Benzylamine | Triethylamine | Cyrene™ | 0 °C to RT, 1 hour | N-benzyl-3,4-dimethoxybenzamide | 95 | [3] |

| 5-phenyl-1H-pyrazol-3-amine | Triethylamine | Dichloromethane (B109758) | 0 °C to RT, 12-24 hours | 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | Not specified | [4] |

| Ammonia | Not specified | Not specified | -5 to 0 °C, 30 min | 3,4-Dimethoxybenzamide | Not specified | [5] |

Detailed Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of the acylating agent from its corresponding carboxylic acid.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous benzene (B151609) or tetrahydrofuran (B95107) (THF)

Procedure:

-

In a 2-neck 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid in 50 mL of anhydrous benzene.[6]

-

Add 2 to 3 drops of pyridine as a catalyst.[6]

-

While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.[6]

-

Heat the mixture to 70-80 °C on a water bath and maintain at this temperature for 2 hours under reflux with continuous stirring.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain this compound as a colorless powder (yield: ~100%).[6]

Characterization:

-

Melting Point: 68-70 °C[7]

-

¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of this compound.

-

IR (KBr): A strong absorption band around 1770-1790 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.

General Protocol for Friedel-Crafts Acylation

This protocol is a general procedure for the acylation of an aromatic substrate using this compound and a Lewis acid catalyst.

Materials:

-

Aromatic substrate (e.g., chlorobenzene, anisole)

-

This compound

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Anhydrous dichloromethane (DCM) or 1,1,2,2-tetrachloroethane

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stir bar, add the aromatic substrate (1.0 equivalent) and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add the Lewis acid catalyst (1.1-1.2 equivalents) while maintaining the temperature below 10 °C.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

-

Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitor by TLC). For the synthesis of 4'-Chloro-3,4-dimethoxybenzophenone, the reaction is refluxed for 8 hours.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization of 4'-Chloro-3,4-dimethoxybenzophenone:

-

Melting Point: 96-97 °C[1]

-

¹H NMR and ¹³C NMR: The spectra will show signals corresponding to the protons and carbons of the 3,4-dimethoxyphenyl and 4-chlorophenyl rings.

-

IR: A strong C=O stretching absorption for the ketone will be present in the range of 1650-1670 cm⁻¹.

General Protocol for N-Acylation of an Amine

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

-

Primary or secondary amine

-

This compound

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or Cyrene™

-

1 M HCl

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography. For reactions in Cyrene™ with primary amines, the product may precipitate upon addition of water and can be collected by filtration.[3]

Characterization of N-benzyl-3,4-dimethoxybenzamide:

-

¹H NMR (CDCl₃): Signals for the aromatic protons of both rings, the methoxy groups, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amide N-H proton will be present.

-

IR (KBr): A characteristic C=O stretch for the amide will be observed around 1640-1660 cm⁻¹, and an N-H stretch will be present around 3300 cm⁻¹.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Friedel-Crafts Acylation with this compound.

Caption: Mechanism of N-Acylation of Amines with this compound.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Conclusion

This compound is a versatile and efficient reagent for the introduction of the 3,4-dimethoxybenzoyl group into organic molecules through Friedel-Crafts acylation and N-acylation reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and achieving desired outcomes. The provided protocols and quantitative data serve as a practical guide for the synthesis of a variety of substituted benzophenones and benzamides, which are important precursors in the development of new pharmaceuticals and other advanced materials. Careful control of reaction parameters, such as catalyst choice, temperature, and reaction time, is essential for maximizing yields and ensuring the purity of the final products.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone(131-54-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Dimethoxybenzoyl chloride (also known as Veratroyl chloride), a chemical intermediate crucial in pharmaceutical synthesis and other laboratory applications. Due to its hazardous nature, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a solid, off-white to gray crystalline substance.[1] It is important to be familiar with its chemical and physical properties to handle it safely.

| Property | Value |

| CAS Number | 3535-37-3 |

| EC Number | 222-568-0 |

| Molecular Formula | C₉H₉ClO₃[2] |

| Molecular Weight | 200.62 g/mol [2] |

| Melting Point | 68-73 °C (154.4-163.4 °F)[1][2] |

| Boiling Point | 95-98 °C at 1 mmHg[1] |

| Solubility | Soluble in Toluene[1] |

| Sensitivity | Moisture sensitive[1][2] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed, in contact with skin, or if inhaled.[2] The substance reacts violently with water, liberating toxic gas.[2]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B[3][4] |

| Serious Eye Damage/Irritation | Category 1 |

| Acute Toxicity (Oral) | Harmful if swallowed[2] |

| Acute Toxicity (Dermal) | Harmful in contact with skin[2] |

| Acute Toxicity (Inhalation) | Harmful if inhaled[2] |

GHS Pictogram:

[4]

Hazard Statements:

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3] This includes tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2][5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][5]

-

Moisture: Avoid contact with moisture as it reacts violently with water.[2][5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

-

Moisture Protection: Protect from moisture.[2] Store under an inert atmosphere, such as nitrogen.[2][6]

-

Storage Area: Store in a corrosives area and keep locked up.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[3][7] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |

| Skin Protection | Chemical-resistant gloves (inspect before use).[7] A complete suit protecting against chemicals or a lab coat should be worn.[7] |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator.[2] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]

-

Unsuitable Extinguishing Media: Do not use water, as the substance reacts violently with it.[2][8]

-

Specific Hazards: Contact with water liberates toxic gas.[2] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent the chemical from entering drains.[3]

-

Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[3]

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

Stability and Reactivity

-

Reactivity: Reacts violently with water.[2]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] It is moisture-sensitive.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[3] Waste material should be handled by a licensed waste disposal company.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. This compound CAS#: 3535-37-3 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 3,4-二甲氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for N-acylation using 3,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of amide bonds. The resulting N-acyl compounds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The 3,4-dimethoxybenzoyl moiety, in particular, is a common structural motif in medicinal chemistry, valued for its electronic and steric properties that can influence the pharmacological profile of a molecule. This document provides detailed protocols for the N-acylation of primary and secondary amines using 3,4-dimethoxybenzoyl chloride, offering both a classic and a modern, greener approach to this important reaction.

Data Presentation

The following table summarizes the yields of N-acylated products from the reaction of various amines with this compound under different reaction conditions.

| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-Phenyl-3,4-dimethoxybenzamide | Triethylamine (B128534), Cyrene™, 0 °C to RT, 1h | 92 | [1] |

| Benzylamine | N-Benzyl-3,4-dimethoxybenzamide | Triethylamine, Cyrene™, 0 °C to RT, 1h | 95 | [1] |

| Morpholine | (3,4-Dimethoxyphenyl)(morpholino)methanone | Triethylamine, Dichloromethane (B109758), RT, 1h | ~95 (analogous reaction) | [2] |

| Piperidine | (3,4-Dimethoxyphenyl)(piperidin-1-yl)methanone | Aqueous NaOH, Water | High (qualitative) | [3] |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-3,4-dimethoxybenzamide | Not specified | Not specified | |

| Ethylenediamine | N,N'-Bis(3,4-dimethoxybenzoyl)ethane-1,2-diamine | Not specified | Not specified |

Note: Yields are for isolated products. Analogous reaction yields are provided for context where direct data for this compound was not available.

Experimental Protocols

Two primary protocols for the N-acylation of amines with this compound are presented below. Protocol 1 describes the classic Schotten-Baumann reaction, a robust and widely used method. Protocol 2 outlines a more modern and greener approach utilizing the bio-based solvent Cyrene™.

Protocol 1: N-Acylation via Schotten-Baumann Reaction

This protocol is a versatile method for the synthesis of amides from amines and acyl chlorides in a biphasic system.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH2Cl2) or Diethyl ether

-

Distilled water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.

-

Reaction Setup: Cool the flask in an ice bath and begin stirring.

-

Base Addition: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred amine solution.

-

Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of dichloromethane and add it dropwise to the biphasic reaction mixture over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.

-

Protocol 2: N-Acylation in a Green Solvent (Cyrene™)

This protocol offers a more environmentally friendly alternative to traditional chlorinated solvents.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et3N)

-

Cyrene™

-

Water

-

Ethyl acetate (for optional purification step)

-

Anhydrous sodium sulfate (for optional purification step)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in Cyrene™ (to make a ~1 M solution) and cool the flask to 0 °C in an ice bath.

-

Base and Amine Addition: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of the amine (1.0 equivalent).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

-

Precipitation and Isolation:

-

Add water (approximately 10 volumes relative to Cyrene™) to the reaction mixture.

-

Stir vigorously until the product precipitates out of solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

-

Purification (if necessary):

-

If the product does not precipitate or if further purification is required, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can then be purified by recrystallization or column chromatography.

-

Visualizations

Synthesis of this compound

The necessary acylating agent, this compound, can be readily synthesized from commercially available 3,4-dimethoxybenzoic acid (veratric acid).

Caption: Synthesis of this compound.

General N-Acylation Workflow

The following diagram illustrates the general workflow for the N-acylation of an amine with this compound.

Caption: General Workflow for N-Acylation.

Logical Relationship in Schotten-Baumann Reaction

This diagram outlines the key components and their roles in the Schotten-Baumann reaction.

Caption: Schotten-Baumann Reaction Phases.

References

Application Notes and Protocols for the Esterification of Alcohols with 3,4-Dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 3,4-dimethoxybenzoate esters from primary, secondary, and tertiary alcohols using 3,4-dimethoxybenzoyl chloride. This transformation is a valuable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the 3,4-dimethoxybenzoyl moiety can be introduced to modify the properties of a parent molecule.

Introduction

Esterification is a fundamental reaction in organic chemistry involving the formation of an ester from an alcohol and a carboxylic acid or its derivative. The use of an acyl chloride, such as this compound, is a highly efficient method for this transformation due to the high reactivity of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, typically pyridine (B92270) or a tertiary amine like triethylamine (B128534), is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of various classes of alcohols with this compound. The data is compiled from literature reports and analogous reactions.

| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary | Methanol | Pyridine | Dichloromethane (B109758) | 0 to rt | 2 - 4 | 95 - 99[2] |

| Ethanol | Pyridine | Dichloromethane | 0 to rt | 2 - 4 | 90 - 98 | |

| Benzyl Alcohol | Pyridine | Dichloromethane | 0 to rt | 3 - 6 | 85 - 95 | |

| Secondary | Isopropanol | Pyridine | Dichloromethane | rt to 40 | 6 - 12 | 60 - 80 |

| Cyclohexanol | Pyridine | Dichloromethane | rt to 40 | 8 - 16 | 55 - 75 | |

| Tertiary | tert-Butanol | Pyridine/DMAP | Dichloromethane | 40 | 24 - 48 | 10 - 30 |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The use of a catalyst such as 4-Dimethylaminopyridine (DMAP) may be beneficial, especially for less reactive secondary and tertiary alcohols.

Experimental Protocols

This section provides a general protocol for the esterification of an alcohol with this compound.

Materials

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (optional)

General Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) dropwise with stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 - 1.5 eq) in anhydrous dichloromethane and add it dropwise to the alcohol solution at 0 °C over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, heating may be required.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the esterification procedure.

Caption: General workflow for the esterification of alcohols.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the pyridine-catalyzed esterification of an alcohol with this compound.

Caption: Reaction mechanism for pyridine-catalyzed esterification.

Conclusion

The esterification of alcohols with this compound is a reliable and versatile method for the synthesis of 3,4-dimethoxybenzoate esters. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these reactions. Careful consideration of the alcohol's steric hindrance and the adjustment of reaction conditions accordingly are key to achieving high yields.

References

The Strategic Use of 3,4-Dimethoxybenzoyl Chloride in the Synthesis of Isoquinoline Alkaloids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) alkaloids represent a large and diverse family of naturally occurring compounds, many of which exhibit significant physiological and pharmacological activities. Their core structural motif, the isoquinoline nucleus, is a key pharmacophore in numerous approved drugs and clinical candidates. The synthesis of complex isoquinoline alkaloids often relies on robust and efficient methods for constructing the isoquinoline core. One of the most powerful and widely adopted strategies is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide. A critical precursor in this synthesis is the appropriately substituted N-acyl-β-arylethylamine.

This application note details the use of 3,4-dimethoxybenzoyl chloride as a key acylating agent in the synthesis of isoquinoline alkaloids, particularly those bearing the characteristic 1-(3,4-dimethoxybenzyl) substitution pattern, such as the vasodilator papaverine. The protocols provided herein offer a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategy: The Bischler-Napieralski Reaction

The synthesis of 1-substituted-3,4-dihydroisoquinolines from this compound follows a two-step sequence:

-

N-Acylation: The reaction of a substituted phenethylamine (B48288), such as 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine), with this compound to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide.

-

Cyclization: The intramolecular electrophilic aromatic substitution of the amide, promoted by a dehydrating agent, to yield the 3,4-dihydroisoquinoline (B110456) derivative. This is the core Bischler-Napieralski reaction.[1][2][3]

Subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline can lead to the fully aromatic isoquinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxybenzamide (Amide Formation)

This protocol is a generalized procedure for the N-acylation of a primary amine with an acyl chloride, based on established methods.[4][5]

Materials:

-

3,4-Dimethoxyphenethylamine

-

This compound

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3,4-dimethoxyphenethyl)-3,4-dimethoxybenzamide.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data for a Similar N-Acylation:

| Acyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield (%) |

| This compound | Benzylamine (B48309) | Triethylamine | Cyrene™ | 0 °C to RT | 1 h | 95 |

Table 1: Representative yield for N-acylation with this compound.[4]